Ethyl 3-(pyrrolidin-3-YL)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

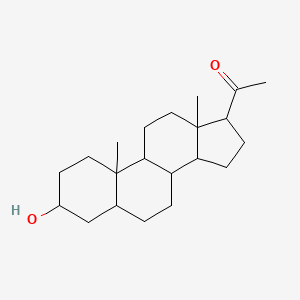

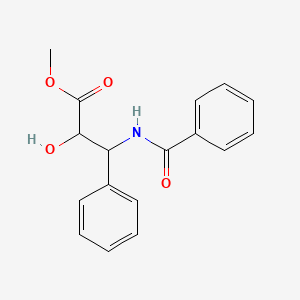

Ethyl 3-(pyrrolidin-3-YL)propanoate is a chemical compound with the molecular formula C9H17NO2 . It is a liquid at room temperature . The compound has a molecular weight of 171.24 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as Ethyl 3-(pyrrolidin-3-YL)propanoate, can be achieved through various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The choice of method depends on the specific requirements of the synthesis, such as the desired yield and the available starting materials .Molecular Structure Analysis

The molecular structure of Ethyl 3-(pyrrolidin-3-YL)propanoate can be represented by the InChI code: 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 3-(pyrrolidin-3-YL)propanoate is a liquid at room temperature . It has a molecular weight of 171.24 . Other physical and chemical properties, such as melting point, boiling point, and density, are not explicitly mentioned in the search results.Safety And Hazards

The safety information for Ethyl 3-(pyrrolidin-3-YL)propanoate indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Orientations Futures

Pyrrolidine derivatives, such as Ethyl 3-(pyrrolidin-3-YL)propanoate, are of great interest in drug discovery due to their versatile scaffold, which allows efficient exploration of the pharmacophore space . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Propriétés

Numéro CAS |

748797-09-3 |

|---|---|

Nom du produit |

Ethyl 3-(pyrrolidin-3-YL)propanoate |

Formule moléculaire |

C9H17NO2 |

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

ethyl 3-pyrrolidin-3-ylpropanoate |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h8,10H,2-7H2,1H3 |

Clé InChI |

GJAJJYCKXBUKIF-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CCC1CCNC1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methanol](/img/structure/B8817134.png)

![Bicyclo[3.1.0]hexan-2-ol](/img/structure/B8817142.png)